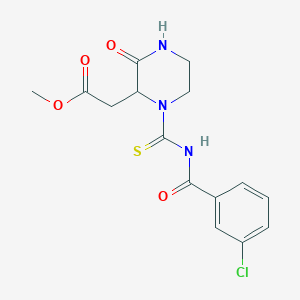

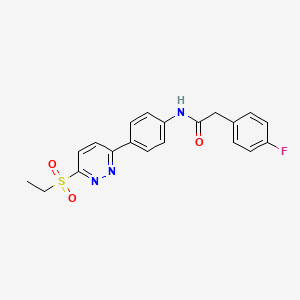

![molecular formula C23H25NO6 B2356603 N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide CAS No. 879465-19-7](/img/structure/B2356603.png)

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide, also known as CTK7A, is a synthetic compound that has gained attention in the scientific community for its potential applications in research.

科学研究应用

Antitumor Activity

The compound has demonstrated promising antitumor effects. In a study by Liu et al., seventeen novel derivatives of this compound were synthesized and evaluated for their growth inhibition in human solid tumor cell lines and a human leukemia cell line (HL-60). Notably, compound IVa exhibited superior activity compared to other compounds and the positive control, temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10%. Interestingly, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Anti-HIV Potential

While not extensively studied, indole derivatives (to which this compound belongs) have shown potential as anti-HIV agents. Kasralikar et al. reported molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, suggesting their anti-HIV-1 activity .

Antibacterial Properties

Another avenue of interest lies in the antimicrobial activity of related compounds. For instance, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria .

Synthetic Simplicity

The compound’s synthetic procedure offers operational simplicity and high yield. For example, 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

Combination Therapies

Given its unique structure, researchers are exploring combination therapies involving this compound. For instance, combining it with established anticancer drugs like cisplatin and irinotecan may enhance treatment efficacy .

作用机制

Target of Action

Similar compounds have shown prominent activity against cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell growth and differentiation .

Pharmacokinetics

Similar compounds have shown good solubility in organic solvents such as ethanol and ether, and slightly soluble in water . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have shown prominent activity against both cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is a solid with a white to light yellow crystalline appearance . It should be stored at 2-8℃ . During use, contact with skin, eyes, and mucous membranes should be avoided . During storage and transportation, contact with high temperatures, fire sources, and acidic or alkaline substances should be avoided .

属性

IUPAC Name |

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-6-8-18(25)24-23-19(20(26)15-10-7-9-13(2)21(15)30-23)14-11-16(27-3)22(29-5)17(12-14)28-4/h7,9-12H,6,8H2,1-5H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDDZILCCHIIHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

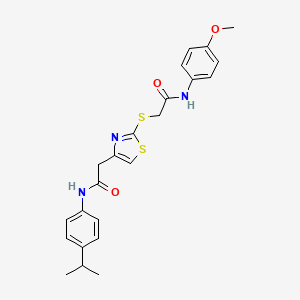

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)

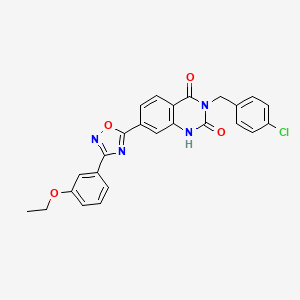

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)

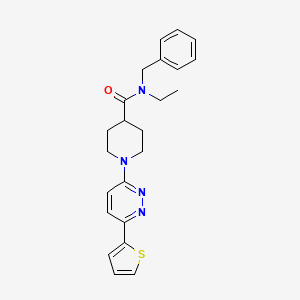

![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)

![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)

![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356537.png)

![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)